8-[(3-Dimethylamino-propylamino)-methyl]-2,3-dihydro-6H-[1,4]dioxino[2,3-g]quinolin-7-one
Description
8-[(3-Dimethylamino-propylamino)-methyl]-2,3-dihydro-6H-[1,4]dioxino[2,3-g]quinolin-7-one is a quinolinone derivative characterized by a fused [1,4]dioxino[2,3-g]quinolin core and a dimethylamino-propylamino side chain. The compound’s dimethylamino-propylamino substituent likely enhances its solubility and receptor-binding affinity, making it a candidate for therapeutic development .
Properties
IUPAC Name |
8-[[3-(dimethylamino)propylamino]methyl]-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-20(2)5-3-4-18-11-13-8-12-9-15-16(23-7-6-22-15)10-14(12)19-17(13)21/h8-10,18H,3-7,11H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEKAAIYAMKRLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCC1=CC2=CC3=C(C=C2NC1=O)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-[(3-Dimethylamino-propylamino)-methyl]-2,3-dihydro-6H-[1,4]dioxino[2,3-g]quinolin-7-one, also known by its CAS number 484026-09-7, is a synthetic compound of interest in pharmacological research. This compound has garnered attention due to its potential biological activities, particularly as an agonist at various receptors, which may have implications in therapeutic applications.
- Molecular Formula : C17H23N3O3
- Molecular Weight : 317.38 g/mol
- Boiling Point : Approximately 495.8 °C (predicted)
- Density : 1.181 g/cm³ (predicted)
- pKa : 11.42 (predicted)
The structure of the compound suggests it possesses functional groups that may interact with biological targets, particularly in the central nervous system and cardiovascular systems.
Research indicates that this compound may act as an agonist for adenosine receptors, particularly the A1 receptor. Adenosine receptors are G protein-coupled receptors involved in various physiological processes including neurotransmission and cardiovascular regulation. The activation of these receptors can lead to various downstream effects such as modulation of neurotransmitter release and cardioprotection.
Agonistic Effects on Adenosine Receptors
A study demonstrated that compounds similar to this compound can induce hyperalgesic priming through A1 receptor activation. This suggests that the compound may influence pain pathways and could be investigated for analgesic properties .
Cardiovascular Effects
In a related study focusing on adenosinergic modulation, compounds that activate A1 receptors were shown to have cardioprotective effects during ischemic events. This indicates a potential application for this compound in treating conditions like myocardial infarction .
Research Findings and Data Tables
Safety Profile
The compound has been classified as an irritant based on safety data sheets. Further toxicological studies are necessary to fully understand its safety profile for potential therapeutic use.
Comparison with Similar Compounds
Core Heterocyclic Modifications
- 7-(Aryl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline derivatives: These compounds share the [1,4]dioxinoquinoline scaffold but lack the dimethylamino-propylamino side chain. Instead, aryl substituents at the 7-position are linked to Hsp90 inhibition and anticancer activity (IC50 values: 0.1–5 µM in breast cancer cell lines) .
- 2,3-Bis(4-(10H-phenoxazin-10-yl)phenyl)benzo[5,6][1,4]dioxino[2,3-g]quinoxaline: This derivative replaces the quinolinone core with a quinoxaline system and exhibits delayed thermally activated fluorescence (TADF) for OLED applications. Its extended conjugation and phenoxazine substituents contrast with the target compound’s pharmacological focus .
- 7H-[1,4]dioxino[2,3-g]chromen-7-one: A chromenone analogue lacking the quinolinone nitrogen and dimethylamino side chain. It demonstrates antioxidant and anti-inflammatory activity (IC50: 12–35 µM for ROS scavenging) but lacks kinase inhibitory properties .
Side Chain Variations
- N-(1-(3-(Dimethylamino)propyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (52): Features a dimethylamino-propyl group tethered to a tetrahydroquinoline core. The thiophene-carboximidamide moiety confers antiproliferative activity (IC50: 0.8 µM in leukemia cells) but differs in backbone rigidity compared to the target compound .
- 1-(3-(Dimethylamino)propyl)-1,2,3,4-tetrahydroquinolin-6-amine (48a): Shares the dimethylamino-propyl chain but lacks the dioxinoquinolinone scaffold. Its primary amine group enhances CNS penetration, evidenced by serotonin receptor binding (Ki: 15 nM) .
Kinase Inhibition Potential
The target compound’s sulfanyl-acetamide derivatives (e.g., 2-({2H,3H-[1,4]dioxino[2,3-g]quinolin-7-yl}sulfanyl)acetamide) exhibit BCR-ABL kinase inhibition, a mechanism critical in leukemia treatment. While potency data for the target compound is unavailable, its structural similarity to these derivatives suggests comparable activity .
Anticancer Mechanisms
The dimethylamino-propylamino side chain may enhance DNA intercalation or protein binding, akin to 7-(aryl)-dioxinoquinoline derivatives, which disrupt Hsp90-client protein interactions (e.g., HER2, Akt) in cancer cells .
Solubility and Bioavailability
The dimethylamino-propylamino group improves water solubility relative to unsubstituted dioxinoquinolinones, as seen in compound 48a (logP: 1.8 vs. 3.2 for aryl analogues) .
Data Tables
Table 2: Structural and Pharmacokinetic Comparison
*Estimated based on structural analogues.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
